![molecular formula C29H27NO8 B11047906 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include chromone derivatives, benzodioxole derivatives, and phenylethylamine derivatives. Key steps may involve:
Condensation Reactions: Formation of the chromone and benzodioxole moieties.
Amidation: Coupling of the amine group with the carboxylic acid derivative to form the amide bond.
Methoxylation: Introduction of methoxy groups under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction conditions to suit large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmacology: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C29H27NO8 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H27NO8/c1-34-19-9-7-17(8-10-19)11-12-30-25(31)15-21(18-13-23(35-2)28-24(14-18)36-16-37-28)26-27(32)20-5-3-4-6-22(20)38-29(26)33/h3-10,13-14,21,32H,11-12,15-16H2,1-2H3,(H,30,31) |
InChI Key |
DCRMWZMBUXARDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC3=C(C(=C2)OC)OCO3)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


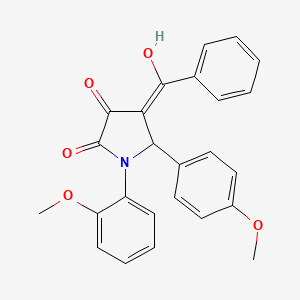
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
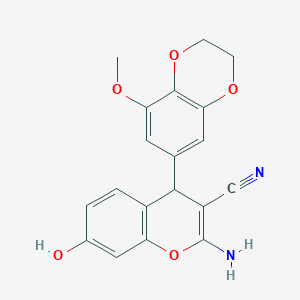
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)
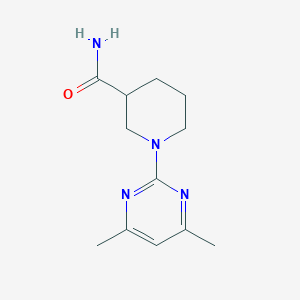
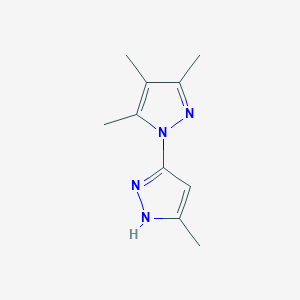
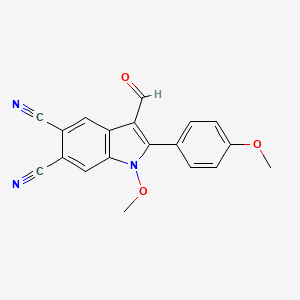
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)

![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
